
3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
Descripción
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a 3,4-dichlorinated aromatic ring and a pyrimidin-5-yl ethylamine side chain. The compound’s structure combines a benzamide core with halogenated and heteroaromatic substituents, which are critical for modulating physicochemical properties and biological activity.
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-pyrimidin-5-ylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(5-12(11)15)13(19)18-4-3-9-6-16-8-17-7-9/h1-2,5-8H,3-4H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLIRQJGZBCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-(pyrimidin-5-yl)ethylamine.
Amidation Reaction: The 3,4-dichlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting acid chloride is then reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a benzamide core with dichloro substitutions and a pyrimidin-5-yl ethyl group. The synthesis typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(pyrimidin-5-yl)ethylamine, often in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is purified through recrystallization or column chromatography.
Medicinal Chemistry
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide serves as a building block for synthesizing potential therapeutic agents. Its structural properties allow it to target specific enzymes or receptors, making it valuable in drug design.
Biological Studies
The compound is utilized in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation, positions it as a potential antitumor agent. Molecular docking studies have demonstrated that it forms strong complexes with DHFR's active site, indicating its capability to inhibit this enzyme effectively.
Materials Science
In materials science, this compound can be incorporated into polymers or coatings to impart specific properties for various industrial applications.
The biological activity of this compound is primarily attributed to its interactions with molecular targets. Research indicates that it may exhibit:
- Antitumor Activity : In vitro studies have shown that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It has demonstrated superior potency compared to known analogs.
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic pathways. Notably, it acts as a dual inhibitor of PfGSK3/PfPK6 in Plasmodium falciparum, indicating potential applications in malaria treatment.
Case Study 1: Dihydrofolate Reductase Inhibition
A study utilized molecular docking simulations to show that this compound binds effectively to DHFR, leading to significant inhibition of the enzyme's activity. This suggests potential development into a therapeutic agent for conditions where DHFR plays a pivotal role.
Case Study 2: Antifungal Activity
Research explored the antifungal properties of this compound against various fungal strains. It exhibited moderate inhibitory effects against Fusarium graminearum and Botrytis cinerea, highlighting its potential as a lead compound for agricultural applications.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physical Properties of Analogous Benzamide Derivatives
Key Observations:
- Halogen vs. Methoxy/Hydroxy Groups: The 3,4-dichloro substitution in the target compound and U-47700/AH-7921 increases electronegativity and lipophilicity compared to the methoxy/hydroxy groups in Rip-B and Rip-D . This likely enhances membrane permeability and target binding in hydrophobic pockets.
- In contrast, U-47700 and AH-7921 feature bulky cyclohexylamine groups associated with opioid receptor interactions .
Pharmacological and Functional Comparisons
Rip-B and Rip-D: Non-Halogenated Analogs
- Rip-B (3,4-dimethoxy substitution) and Rip-D (2-hydroxy addition) exhibit lower lipophilicity than the target compound, favoring solubility in polar environments. These derivatives are typically explored for anti-inflammatory or antimicrobial activities due to methoxy/hydroxy groups’ hydrogen-bonding capabilities .
- Melting Points: Higher melting points in Rip-B (90°C) and Rip-D (96°C) compared to halogenated analogs suggest stronger crystalline packing due to polar functional groups .
U-47700 and AH-7921: Halogenated Opioid Analogs
- Their cyclohexylamine side chains facilitate receptor binding, contrasting with the pyrimidine group in the target compound, which may redirect activity toward non-opioid targets (e.g., kinases or enzymes).
- Toxicity: Both U-47700 and AH-7921 are linked to severe respiratory depression and multi-drug poisoning, highlighting risks associated with tertiary amine-containing benzamides .
Electrochemical and Metabolic Behavior
- Voltammetric Data: U-47700 and AH-7921 exhibit distinct redox profiles due to their tertiary amine groups, which are absent in the target compound. This suggests differences in electrochemical detection and metabolic stability .
Actividad Biológica
3,4-Dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorobenzamide core with a pyrimidinyl ethyl substituent. This unique substitution pattern is believed to influence its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures exhibit various biological activities through several mechanisms:
- Antiviral Activity : The compound has demonstrated higher antiviral activity than Pemetrexed against Newcastle disease virus, suggesting potential as an antiviral agent.
- Enzyme Interaction : It likely exerts effects through binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
- Dimroth Rearrangement : Similar compounds undergo this rearrangement, which may be catalyzed by acids or bases and influenced by heat or light.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antiproliferative : Exhibits significant potential against various cancer cell lines.
- Antimicrobial : Demonstrates activity against certain bacterial strains.
- Anti-inflammatory : May reduce inflammation through specific biochemical pathways.
- Analgesic : Potential for pain relief mechanisms .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Studies : A comparative study showed that this compound had an effective inhibitory concentration (IC50) against viral replication in vitro .
- Anticancer Activity : In vitro assays on various cancer cell lines (e.g., MCF-7, HepG-2) revealed promising IC50 values indicating its potential as an anticancer agent. For instance, one study reported IC50 values ranging from 30 to 100 μM across different cell lines .
- Biochemical Pathway Analysis : Studies indicated that the compound affects key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 3,4-dichloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrimidine-ethylamine intermediate via nucleophilic substitution or reductive amination.
- Step 2 : Coupling with 3,4-dichlorobenzoyl chloride under anhydrous conditions using a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF or THF) .
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).
Q. Example Reaction Conditions :
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Pyrimidine-5-carbaldehyde, NaBH4, EtOH, 0°C → RT | 78 | 90 |
2 | 3,4-Dichlorobenzoyl chloride, Et3N, DMF, 60°C | 65 | 95 |
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, the pyrimidine proton signals appear as distinct singlets at δ 8.5–9.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using a C18 column with UV detection (λ = 254 nm).
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 336.2) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination).
- Receptor binding : Radioligand displacement studies (e.g., for GPCRs or nuclear receptors) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
- Factorial Design of Experiments (DoE) : Use a 2 factorial design to evaluate variables (temperature, solvent, catalyst) and interactions. For example, increasing reaction temperature from 60°C to 80°C may improve yield by 15% but risks side reactions .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C or CuI) can accelerate coupling steps.
Q. Example Optimization Table :
Variable | Low Level | High Level | Effect on Yield |
---|---|---|---|
Temperature | 60°C | 80°C | +15% |
Solvent | THF | DMF | +10% |
Catalyst | None | Pd/C | +20% |
Q. How can conflicting solubility data in different solvent systems be resolved?
- Controlled Solubility Studies : Use standardized protocols (e.g., shake-flask method) across labs.
- Molecular Dynamics (MD) Simulations : Predict solvent interactions via computational models (e.g., COSMO-RS) .
- Empirical Data Comparison : Tabulate results from polar (DMSO) vs. nonpolar (hexane) solvents to identify outliers.
Q. Example Solubility Data :
Solvent | Solubility (mg/mL) | Source |
---|---|---|
DMSO | 25.3 | Lab A |
Ethanol | 2.1 | Lab B |
Water | <0.1 | Lab C |
Q. What computational strategies are employed to predict its reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., fixed ATP concentration in kinase assays).
- Quality Control : Validate compound purity and stability (e.g., via accelerated degradation studies under UV light or humidity) .
- Interdisciplinary Collaboration : Combine biochemical data with structural insights (e.g., X-ray crystallography of ligand-protein complexes) .
Q. What advanced separation techniques are used to isolate stereoisomers or impurities?
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation or demethylation products .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.